molecular formula C11H12O2 B14305093 1-(2-Acetylphenyl)propan-1-one CAS No. 114195-69-6

1-(2-Acetylphenyl)propan-1-one

Cat. No.: B14305093
CAS No.: 114195-69-6
M. Wt: 176.21 g/mol
InChI Key: HTJSJXAHKLEWHK-UHFFFAOYSA-N
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Description

1-(2-Acetylphenyl)propan-1-one is an organic compound with the chemical formula C11H12O2. It is a derivative of acetophenone, where the acetyl group is attached to the second position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Acetylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of acetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the acylation reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Acetylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

1-(2-Acetylphenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Acetylphenyl)propan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for enzymes involved in metabolic pathways. The acetyl group can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Acetophenone: The parent compound, with a single acetyl group attached to the phenyl ring.

Uniqueness: 1-(2-Acetylphenyl)propan-1-one is unique due to the presence of both an acetyl and a propionyl group, which imparts distinct chemical and physical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs.

Properties

CAS No.

114195-69-6

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(2-acetylphenyl)propan-1-one

InChI

InChI=1S/C11H12O2/c1-3-11(13)10-7-5-4-6-9(10)8(2)12/h4-7H,3H2,1-2H3

InChI Key

HTJSJXAHKLEWHK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1C(=O)C

Origin of Product

United States

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